molecular formula C17H18N2O5 B5206919 N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide CAS No. 5686-04-4

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide

Cat. No.: B5206919
CAS No.: 5686-04-4
M. Wt: 330.33 g/mol
InChI Key: GCHDWSJGZLGTSA-UHFFFAOYSA-N
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Description

N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, a hydroxy group at the 2 position, and a methyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-hydroxy-3-methylbenzohydrazide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under reflux conditions. The presence of a base, such as triethylamine, is often required to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzoyl chloride: A precursor used in the synthesis of N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide.

    2-hydroxy-3-methylbenzohydrazide: Another precursor used in the synthesis.

    3,4-dimethoxybenzoic acid: A related compound with similar structural features.

Uniqueness

N’-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-10-5-4-6-12(15(10)20)17(22)19-18-16(21)11-7-8-13(23-2)14(9-11)24-3/h4-9,20H,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHDWSJGZLGTSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367344
Record name N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-04-4
Record name N'-(3,4-dimethoxybenzoyl)-2-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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